Molecular Weight and Hydrophobicity Differentiation from Phenylthio Analog (CAS 36734-50-6)
CAS 61737-10-8 differs from its closest analog, 1-(4-methylphenyl)-2-phenylsulfanylethanone (CAS 36734-50-6), by substitution of a hydrogen with a methyl group on the sulfur-linked aryl ring. This modification increases the molecular weight from 242.34 g/mol to 256.36 g/mol (Δ +14.0 g/mol; +5.8%) and raises the predicted LogP from 3.97 to 4.70 (Δ +0.73 log units), corresponding to a ~5.4-fold increase in theoretical octanol-water partition coefficient . The increased lipophilicity of CAS 61737-10-8 is relevant for applications where enhanced membrane permeability or hydrophobic partitioning is desired, though users should note that both LogP values are computationally predicted rather than experimentally measured .
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 256.36 g/mol; LogP = 4.70 (predicted) |
| Comparator Or Baseline | CAS 36734-50-6: MW = 242.34 g/mol; LogP = 3.97 (predicted) |
| Quantified Difference | ΔMW = +14.0 g/mol (+5.8%); ΔLogP = +0.73 (~5.4× increase in Kow) |
| Conditions | Calculated LogP values from different sources; not experimentally co-determined |
Why This Matters
For procurement in medicinal chemistry or physicochemical profiling workflows, the ~5.4-fold higher theoretical lipophilicity of CAS 61737-10-8 relative to the phenylthio analog directly impacts predicted membrane permeability and hydrophobic interaction potential, making compound selection dependent on the specific LogP requirements of the target assay or formulation.
